molecular formula C6H13ClN2O B1344296 Monomethacylamideethylenediamine hcl CAS No. 76259-32-0

Monomethacylamideethylenediamine hcl

Cat. No. B1344296
CAS RN: 76259-32-0
M. Wt: 164.63 g/mol
InChI Key: RUSMHXACRXXLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monomethacylamideethylenediamine hcl, with the molecular formula C6H13ClN2O, is a chemical compound . It is not intended for human or veterinary use and is primarily used for research. It is produced in accordance with internationally recognized requirements for the development and production of reference standards .


Molecular Structure Analysis

Monomethacylamideethylenediamine hcl has a molecular weight of 164.63 g/mol. More details about its molecular structure can be found in databases like PubChem .

Scientific Research Applications

Synthesis and Polymerization

A study by Mathias et al. (2004) discussed the synthesis of new hydroxylated monomers through Michael addition reactions involving ethanolamine and various amines with 3-(acryloyloxy)-2-hydroxypropyl methacrylate (AHM). This process, which didn't require a catalyst, led to the selective formation of secondary and tertiary amine products. The photopolymerization kinetics of these monomers were explored, suggesting potential applications in developing novel polymeric materials with specific properties (Mathias et al., 2004).

Drug Targeting and Delivery

Needham et al. (2011) developed a chemistry platform to enhance the delivery of small-molecule drugs to specific cells, particularly to the monocyte-macrophage lineage. This was achieved by attaching a small esterase-sensitive chemical motif (ESM) to drugs, thereby enabling selective delivery. This approach could significantly improve therapeutic outcomes by targeting specific cell types involved in diseases such as inflammation and cancer (Needham et al., 2011).

Templated Synthesis

Lucas et al. (2011) reported on the templated synthesis of glycoluril hexamer and cucurbit[6]uril derivatives. This study highlighted how specific templates can influence the synthesis of complex macrocyclic structures, potentially applicable in creating novel molecular containers and receptors for chemical sensing and molecular recognition applications (Lucas et al., 2011).

Epigenetic Modifications

Chen et al. (2013) developed a method for quantifying 5-methylcytosine and 5-hydroxymethylcytosine in genomic DNA, demonstrating its application in hepatocellular carcinoma tissues. This research provides insights into the epigenetic modifications associated with cancer, suggesting potential diagnostic and therapeutic targets (Chen et al., 2013).

properties

IUPAC Name

N-(2-aminoethyl)-2-methylprop-2-enamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-5(2)6(9)8-4-3-7;/h1,3-4,7H2,2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSMHXACRXXLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)methacrylamide hydrochloride

Synthesis routes and methods I

Procedure details

A solution of ethylenediamine (15 mmol, 10.1 cm3) in water (150 cm3) at 0° C. was adjusted to pH 8.5 with 3N HCl. To this, was added a solution of methacryloyl chloride (16.5 mmol, 16.1 cm3) in chloroform (100 cm3), dropwise, over 2 h. After the addition was complete, the reaction mixture was stirred at 0° C. for a further 2 h. The organic and aqueous layers were then separated, and the aqueous layer extracted with chloroform (3×50 cm3). The aqueous layer was then collected and conc. in vacuo (freeze-dryer) to give a white solid. The residue was subjected to repeated fractional recrystallization from room temperature methanol, and the filtrate concentrated to give N-methacryloyl-ethylenediamine monohydrochloride as a clear, yellow oil (14.32 g, 58%). N-methacryloyl-ethylenediamine monohydrochloride (16 mmol, 20.0 g) was stirred in 2M NaOH (60 cm3) for 10 min. This solution was subsequently diluted to a volume of 160 cm3 with water, and stirred at 0° C. To this mixture was added a solution of acryloyl chloride (17.6 mmol, 14.3 cm3) in chloroform (300 cm3), dropwise, over 3 h. After the addition was complete, the reaction mixture was then stirred at 0° C. for a further 2 h. The organic and aqueous layers were separated, and the aqueous portion extracted with chloroform (3×100 cm3). The organic extracts were combined and concentrated to give the crude product as a white solid. Recrystallization from acetonitrile then gave N-acryloyl, N′-methacryloyl-ethylenediamine as colorless needles (10.70 g, 37%), m.p. 140-142/C. δH (400 MHz; CDCl3) 6.84 (1H, br s), NH; 6.74 (1H, br m), NH; 6.27 (1H, dd, J 16.9, 1.5 Hz), HC═CHaHb; 6.13 (1H, dd, J 17.0, 10.2), HC═CHaHb; 5.74 (1H, s), (H3C)C═CHcHd; 5.65 (1H, dd, J 10.3, 1.6 Hz), HC═CHaHb; 5.34 (1H, br m), (H3C)C═CHcHd; 3.49 (4H, m), 2×CH2; 1.95 (3H, s), CH3. δC (75.4 MHZ; CDCl3) 169.4, NHOC(H3C)C═CH2; 167.0, NHOCHC═CH2; 139.2, (H3C)C═CH2; 130.7, HC═CH2; 126.2, HC═CH2; 120.1, (H3C)C═CH2; 40.4, CH2CH2; 39.5, CH2CH2; 18.4, CH3. Found: M+. 182.1059.
Quantity
10.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
16.1 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
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Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Yield
58%

Synthesis routes and methods II

Procedure details

N-t-BOC, N′-methyl, N′-methacryloyl-ethylenediamine (2.5 mmol, 0.61 g) was stirred in a solution of 3M HCl in ethyl acetate (2.5 cm3) at room temperature for 30 min. The solution was then conc. in vacuo to give the intermediate N-methyl, N′-methacryloyl-ethylenediamine monohydrochloride as a clear yellow oil. This intermediate (2.5 mmol) was then stirred at room temperature in 2M NaOH (3 cm3) for 10 min. The reaction mixture was cooled to 0° C., and to this, was then added a solution of acryloyl chloride (2.8 mmol, 0.23 cm3) in chloroform (7 cm3), dropwise, over 30 min. After the addition was complete, the reaction mixture was stirred at 0° C. for a further 1 h. The organic and aqueous phases were then separated, and the aqueous phase extracted with chloroform. The organic extracts were combined, dried (MgSO4), filtered and conc. in vacuo, to give the crude product. The crude product was stirred at room temperature over a slurry of basic alumina in chloroform for 18 hr. Removal of the alumina and concentration of the filtrate then gave a pale yellow oil. Purification by flash chromatography (silica gel, diethyl ether: hexane: methanol elution) then gave the crosslinker N-methyl, N-acryloyl, N′-methacryloyl-ethylenediamine as a pale yellow oil (0.26 g, 53%). δH (300 MHz; CDCl3) 7.01 (1H, br s), NH; 6.50 (1H, dd, J 16.8, 10.4 Hz), HC═CHaHb; 6.22 (1H, dd, J 12.4, 2.0), HC═CHaHb; 5.66 (br m), (H3C)C═CHcHd; 5.61 (1H, d, J 10.5 Hz), HC═CHaHb; 5.23 (br m), (H3C)C═CHcHd; 3.57 (2H, br m), CH2; 3.43 (2H, br m), CH2; 3.00, (3H, br m) N(CH3); 1.85 (3H, br m), CH3. δC (75.4 MHz; CDCl3, 50° C.) 166.10, NHOC(H3C)C═CH2; 165.04, NOCHC═CH2; 140.40, (H3C)C═CH2; 130.92, HC═CH2; 126.01, HC═CH2; 118.50, (H3C)C═CH2; 44.83, CH2CH2; 35.47, CH2CH2; 34.12, N(CH3); 18.50, CH3. Found: M+. 196.26.
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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2.5 mL
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Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of ethylenediamine (15 mmol, 10.1 cm3) in water (150 cm3) at 0° C. was adjusted to pH 8.5 with 3N HCl. To this, was added a solution of methacryloyl chloride (16.5 mmol, 16.1 cm3) in chloroform (100 cm3), dropwise, over 2 h. After the addition was complete, the reaction mixture was stirred at 0° C. for a further 2 h. The organic and aqueous layers were then separated, and the aqueous layer extracted with chloroform (3×50 cm3). The aqueous layer was then collected and conc. in vacuo (freeze-dryer) to give a white solid. The residue was subjected to repeated fractional recrystallization from room temperature methanol, and the filtrate concentrated to give N-methacryloyl-ethylenediamine monohydrochloride as a clear, yellow oil (14.32 g. 58%). N-methacryloyl-ethylenediamine monohydrochloride (16 mmol, 20.0 g) was stirred in 2M NaOH (60 cm3) for 10 min. This solution was subsequently diluted to a volume of 160 cm3 with water, and stirred at 0° C. To this mixture was added a solution of acryloyl chloride (17.6 mmol, 14.3 cm3) in chloroform (300 cm3), dropwise, over 3 h. After the addition was complete, the reaction mixture was then stirred at 0° C. for a further 2 h. The organic and aqueous layers were separated, and the aqueous portion extracted with chloroform (3×100 cm3). The organic extracts were combined and concentrated to give the crude product as a white solid. Recrystallization from acetonitrile then gave N-acryloyl, N′-methacryloyl-ethylenediamine as colorless needles (10.70 g, 37%), m.p. 140-142/C. δH (400 MHz; CDCl3) 6.84 (1H, br s), NH; 6.74 (1H, br m), NH; 6.27 (1H, dd, J 16.9, 1.5 Hz), HC═CHaHb; 6.13 (1H, dd, J 17.0, 10.2), HC═CHaHb; 5.74 (1H, s), (H3C)C═CHcHd; 5.65 (1H, dd, J 10.3, 1.6 Hz), HC═CHaHb; 5.34 (1H, br m), (H3C)C═CHcHd; 3.49 (4H, m), 2×CH2; 1.95 (3H, s), CH3. δC (75.4 MHZ:CDCl3) 169.4, NHOC(H3C)C═CH2; 167.0, NHOCHC═CH2; 139.2, (H3C)C═CH2; 130.7, HC═CH2; 126.2, HC═CH2; 120.1, (H3C)C═CH2; 40.4 CH2CH2; 39.5, CH2CH2; 18.4, CH3. Found: M+. 182.1059.
Quantity
10.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.1 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

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